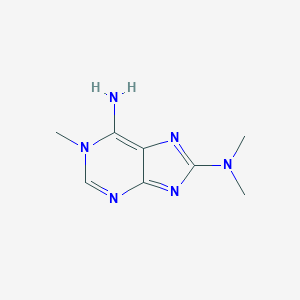

8-Dimethylamino-1-methyladenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Dimethylamino-1-methyladenine, also known as theophylline, is a naturally occurring alkaloid found in tea leaves, cocoa beans, and coffee beans. It is a xanthine derivative and belongs to the class of methylxanthines. Theophylline is widely used in the medical field as a bronchodilator and as a treatment for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

Mécanisme D'action

Theophylline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate (cAMP). cAMP is an important signaling molecule in the body that regulates many physiological processes, including smooth muscle relaxation. By inhibiting phosphodiesterase, 8-Dimethylamino-1-methyladenine increases the levels of cAMP in the body, leading to smooth muscle relaxation and bronchodilation.

Effets Biochimiques Et Physiologiques

Theophylline has a number of biochemical and physiological effects on the body. In addition to its bronchodilator effects, it also has a mild diuretic effect, meaning that it increases urine production. Theophylline also increases heart rate and cardiac output, which can be beneficial in certain medical conditions. However, it can also cause side effects such as palpitations and arrhythmias.

Avantages Et Limitations Des Expériences En Laboratoire

Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. It is also a well-studied compound, with a large body of literature on its medical applications and mechanisms of action. However, 8-Dimethylamino-1-methyladenine can be difficult to work with in certain experimental systems due to its low solubility in aqueous solutions.

Orientations Futures

There are a number of future directions for research on 8-dimethylamino-1-methyladenine. One area of interest is the development of new and more effective bronchodilators for the treatment of respiratory disorders. Another area of interest is the potential use of 8-Dimethylamino-1-methyladenine in the treatment of other medical conditions, such as heart failure and cerebral ischemia. Additionally, further research is needed to fully understand the mechanisms of action of 8-Dimethylamino-1-methyladenine and its effects on the body.

Méthodes De Synthèse

Theophylline can be synthesized from xanthine through a series of chemical reactions. Xanthine is first treated with methyl iodide to form 3-methylxanthine. This compound is then treated with dimethylamine to form 3,7-dimethylxanthine. Finally, 3,7-dimethylxanthine is treated with hydrogen peroxide and sodium hydroxide to form 8-dimethylamino-1-methyladenine, or 8-Dimethylamino-1-methyladenine.

Applications De Recherche Scientifique

Theophylline has been extensively studied for its medical applications. It is a bronchodilator, which means that it relaxes the smooth muscles in the airways, making it easier to breathe. Theophylline has been used to treat asthma, COPD, and other respiratory disorders. It has also been studied for its potential use in the treatment of heart failure, cerebral ischemia, and other conditions.

Propriétés

Numéro CAS |

148019-91-4 |

|---|---|

Nom du produit |

8-Dimethylamino-1-methyladenine |

Formule moléculaire |

C8H12N6 |

Poids moléculaire |

192.22 g/mol |

Nom IUPAC |

6-imino-N,N,1-trimethyl-7H-purin-8-amine |

InChI |

InChI=1S/C8H12N6/c1-13(2)8-11-5-6(9)14(3)4-10-7(5)12-8/h4,9H,1-3H3,(H,11,12) |

Clé InChI |

VPCUWJQRQHYZJI-UHFFFAOYSA-N |

SMILES isomérique |

CN1C=NC2=NC(=NC2=C1N)N(C)C |

SMILES |

CN1C=NC2=C(C1=N)NC(=N2)N(C)C |

SMILES canonique |

CN1C=NC2=NC(=NC2=C1N)N(C)C |

Synonymes |

8-dimethylamino-1-methyladenine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)

![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)

![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)